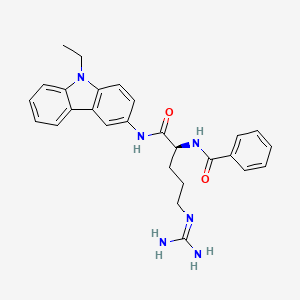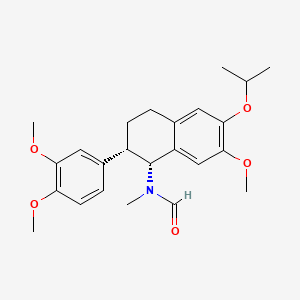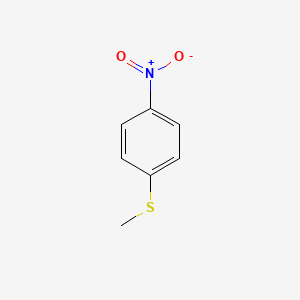
4-Nitrothioanisole
Vue d'ensemble
Description
4-Nitrothioanisole (4-NTA) is an important organic compound widely used in the synthesis of various organic compounds and pharmaceuticals. It is a nitro-thiophenol derivative, which is a derivative of anisole. 4-NTA is an important intermediate for the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs. It is also used for the synthesis of industrial chemicals, such as dyes and pigments. 4-NTA has a wide range of applications in the field of organic chemistry and is widely used in the synthesis of various organic compounds and pharmaceuticals.
Applications De Recherche Scientifique
Synthèse Organique
4-Nitrothioanisole: est utilisé comme bloc de construction organique dans la synthèse de molécules complexes. Il sert de précurseur pour la synthèse de sulfoxydes, qui sont des intermédiaires précieux en chimie organique . La capacité du composé à subir des réactions d'hydrogénation en présence de catalyseurs Pd/C sulfurés en fait un réactif polyvalent pour l'introduction de groupes contenant du soufre dans les molécules organiques .
Recherche Pharmaceutique
Dans la recherche pharmaceutique, This compound est impliqué dans le processus d'hydrogénation pour produire des composés tels que le sulfoxyde de this compound et le sulfoxyde de méthyle 4-nitrophényle . Ces composés peuvent être modifiés davantage pour créer des médicaments avec des applications thérapeutiques potentielles.
Science des Matériaux
This compound: joue un rôle en science des matériaux, en particulier dans le développement de catalyseurs. Une étude a démontré l'utilisation d'un catalyseur Pd recouvert d'une coque de carbone pour l'hydrogénation de this compound, soulignant son potentiel dans la création de catalyseurs résistants au soufre pour les applications industrielles .
Études Environnementales
Bien que les applications directes de This compound dans les études environnementales ne soient pas explicitement documentées, les méthodologies développées pour son hydrogénation et la création de catalyseurs résistants au soufre peuvent avoir des implications pour les processus de remédiation environnementale .
Méthodes Analytiques
This compound: est utilisé en chimie analytique comme composé standard ou de référence. Ses propriétés bien définies, telles que son point de fusion et sa masse moléculaire, le rendent approprié pour calibrer les instruments et valider les méthodes analytiques .
Recherche en Biochimie
En biochimie, This compound n'a peut-être pas d'application directe, mais les processus développés pour sa transformation, tels que l'hydrogénation, peuvent être appliqués pour étudier les voies biochimiques impliquant des composés contenant du soufre .
Applications Industrielles
Sur le plan industriel, This compound est un intermédiaire précieux dans la synthèse de diverses substances chimiques. Ses applications dans le développement de catalyseurs et la synthèse organique soulignent son importance dans les processus de fabrication .
Safety and Hazards
When handling 4-Nitrothioanisole, it is recommended to avoid dust formation, ingestion, and inhalation . It should not come in contact with eyes, skin, or clothing . It is also advised to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves . It should be stored in a dry, cool, and well-ventilated place .
Mécanisme D'action
Target of Action
4-Nitrothioanisole, also known as Methyl-4-nitrophenyl sulfide, is a chemical compound with the linear formula O2NC6H4SCH3 It is known to interact with various catalysts in chemical reactions .
Mode of Action
This compound exhibits a twofold barrier to rotation about the Csp2-S bond . It undergoes hydrogenation in the presence of sulfided Pd/C catalysts . The hydrogenation process involves the addition of hydrogen (H2) to the this compound molecule, which can lead to changes in its structure and properties .
Biochemical Pathways
It’s known that this compound can undergo chemical reactions such as hydrogenation , which can potentially influence various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its targets and the biochemical pathways it affects. In the presence of sulfided Pd/C catalysts, this compound undergoes hydrogenation . This reaction could potentially lead to changes at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts, such as sulfided Pd/C, can enhance the hydrogenation of this compound . Moreover, the physical properties and the carbon content of the catalysts are closely related to the deposition temperature , indicating that temperature is a crucial environmental factor.
Analyse Biochimique
Biochemical Properties
4-Nitrothioanisole plays a significant role in biochemical reactions, particularly in the context of hydrogenation processes. It interacts with various enzymes and proteins, including sulfide oxidase and cytochrome P450 enzymes. These interactions are primarily based on the compound’s ability to undergo redox reactions, where the nitro group can be reduced to an amino group. The thioether group in this compound also allows it to form stable complexes with metal ions, which can further influence its biochemical behavior .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. Additionally, this compound can impact gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. This compound also affects cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, this compound can inhibit the activity of sulfide oxidase by binding to its active site and preventing the oxidation of sulfide ions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism and redox reactions. It interacts with enzymes such as sulfide oxidase and cytochrome P450, which play crucial roles in its metabolism. The compound can also affect the levels of various metabolites, including glutathione and reactive oxygen species, by modulating the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and distribution can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization, with distinct effects observed in different cellular compartments .
Propriétés
IUPAC Name |
1-methylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGPRYOJVPJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220378 | |
| Record name | Benzene, 1-(methylthio)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-57-5 | |
| Record name | 4-Nitrothioanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 701-57-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 701-57-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(methylthio)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrothioanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrothioanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P24FB793DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
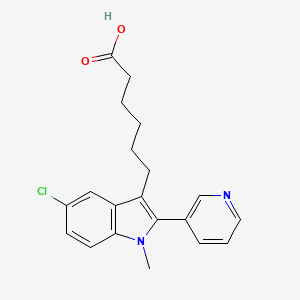
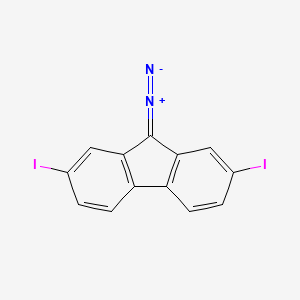


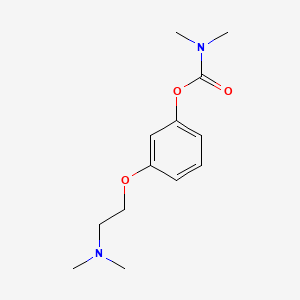

![3-{[2-Amino-1-(4-azido-2-nitrophenyl)ethyl]disulfanyl}-1-(propanoyloxy)pyrrolidine-2,5-dione](/img/structure/B1212114.png)
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)
